Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate

Description

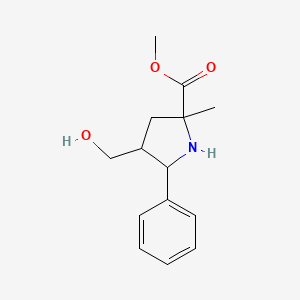

Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate is a bicyclic pyrrolidine derivative characterized by a substituted five-membered ring system. The compound features:

- A hydroxymethyl group (-CH₂OH) at position 4 of the pyrrolidine ring.

- A methyl ester (-COOCH₃) and methyl group (-CH₃) at position 2.

- A phenyl substituent (-C₆H₅) at position 4.

This structure combines both hydrophobic (phenyl, methyl) and hydrophilic (hydroxymethyl, ester) functionalities, making it a versatile scaffold in medicinal chemistry and materials science. The stereochemistry of the substituents (e.g., cis/trans configurations) and the puckering of the pyrrolidine ring (described by Cremer-Pople coordinates ) influence its reactivity and physical properties.

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(13(17)18-2)8-11(9-16)12(15-14)10-6-4-3-5-7-10/h3-7,11-12,15-16H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSBHAPHMQGUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1)C2=CC=CC=C2)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxymethyl, methyl, and phenyl substituents. The final step involves esterification to form the carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the synthesis of intermediates, purification, and final esterification. Advanced techniques such as chromatography and crystallization are employed to ensure the compound meets industrial standards.

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: 4-(carboxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate.

Reduction: 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-methanol.

Substitution: Various substituted phenyl derivatives.

Hydrolysis: 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylic acid and methanol.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate is primarily explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals targeting various diseases. Its structural features allow it to interact with biological systems effectively.

Case Study: Antidepressant Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antidepressant-like effects. A study demonstrated that modifications in the pyrrolidine structure could enhance serotonin reuptake inhibition, suggesting potential use in treating depression and anxiety disorders .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its hydroxymethyl and phenyl groups may contribute to neuroactive properties, making it relevant for research into neurological disorders.

Case Study: Neuroprotective Effects

In vitro studies have shown that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress-induced damage. This indicates a promising avenue for developing neuroprotective agents using similar structural frameworks .

Synthetic Intermediates

Due to its unique structure, this compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in creating pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathways

Research has outlined various synthetic routes employing this compound as an intermediate, facilitating the production of biologically active molecules with enhanced efficacy and selectivity .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted pyrrolidine carboxylates. Below is a comparative analysis with analogous derivatives:

Table 1: Structural and Functional Comparison

Key Observations

Sulfonyl groups (e.g., in Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate) increase electron-withdrawing effects, stabilizing the molecule against nucleophilic attack .

Biological Relevance

- Compounds with thiazole or pyridinyl substituents (e.g., Example 51 in ) often exhibit enhanced pharmacological activity due to aromatic heterocycles’ ability to interact with biological targets. The target compound lacks these groups, suggesting a different therapeutic niche.

Crystallographic Behavior

- Bulky substituents (e.g., phenylsulfonyl) complicate crystallization, necessitating advanced refinement tools like SHELXL . The hydroxymethyl group in the target compound may promote ordered crystal packing via hydrogen bonds .

Synthetic Accessibility The target compound’s synthesis likely parallels methods for analogs in , involving cyclization of aminocarbothioylpyrrolidines. However, the hydroxymethyl group may require protective strategies to prevent oxidation during synthesis.

Research Implications and Limitations

- Gaps in Data : Experimental data (e.g., melting points, solubility, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural inferences and precedents from similar molecules.

- Computational Tools : Programs like ORTEP-3 and WinGX could model the compound’s 3D structure, while Cremer-Pople coordinates would quantify ring puckering.

Biological Activity

Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate, with the CAS number 1217850-49-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structural characteristics, and relevant case studies.

- Molecular Formula : C₁₄H₁₉NO₃

- Molecular Weight : 249.31 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a phenyl moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1217850-49-1 |

| Molecular Weight | 249.31 g/mol |

| Molecular Formula | C₁₄H₁₉NO₃ |

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, analogs of pyrrolidine derivatives have shown promise in reducing neuronal damage in various models of neurodegeneration.

- Mechanism of Action : The neuroprotective effects are hypothesized to be mediated through antioxidant activity and modulation of neuroinflammatory pathways. This is particularly relevant in conditions such as Parkinson's disease and Alzheimer's disease, where oxidative stress plays a significant role in pathogenesis.

- Case Study : A study involving the synthesis and testing of related compounds demonstrated that certain derivatives could significantly ameliorate neuronal cell damage induced by toxic agents, suggesting that this compound may similarly exert protective effects on neuronal cells (PubMed ID: 27246451) .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary screenings have suggested that pyrrolidine derivatives can exhibit activity against various bacterial strains.

- Research Findings : In vitro assays have shown that certain analogs possess inhibitory effects on Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

- Key Modifications : Modifications to the hydroxymethyl and phenyl groups have been explored to enhance potency and selectivity towards specific biological targets.

- SAR Studies : A comprehensive SAR analysis revealed that the presence of electron-donating groups on the phenyl ring significantly improved the compound's interaction with target proteins involved in neuroprotection (Journal Reference ID: PMC7227796) .

Toxicology and Safety Profile

While exploring the therapeutic potential, it is essential to consider the safety profile of this compound.

- Irritation Potential : The compound is classified as an irritant based on safety data sheets (SDS). Handling precautions should be observed to minimize exposure risks.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions or palladium-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling using aryl boronic acids (e.g., 3-methyl-4-boronic aniline derivatives) with halogenated pyrrolidine precursors can introduce aromatic substituents. Reaction optimization includes tuning catalyst loading (e.g., Pd(OAc)₂, ~2–5 mol%), solvent selection (e.g., 2-methyltetrahydrofuran for improved solubility), and temperature control (e.g., 100°C for 3 hours to achieve high yields). Post-reaction purification via chromatography (hexane/acetone gradients) ensures product isolation .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K with Mo/Kα radiation (λ = 0.71073 Å) provides atomic-resolution metrics. Software like SHELXL (for refinement) and WinGX (for data processing) are critical. Key parameters include R-factor optimization (<0.05) and data-to-parameter ratios (>10:1) to ensure model reliability. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry .

Q. What spectroscopic techniques are used to characterize the compound’s functional groups and stereochemistry?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., hydroxymethyl at δ 3.5–4.0 ppm) and phenyl ring protons (δ 7.2–7.5 ppm). DEPT-135 clarifies CH₂/CH₃ groups.

- IR : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and hydroxyl (~3400 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~290) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as conflicting NMR assignments or unexpected crystallographic parameters?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data to validate assignments. For crystallographic anomalies (e.g., disordered atoms), iterative refinement in SHELXL with restraints (e.g., SIMU/DELU) improves model accuracy. Molecular dynamics simulations (e.g., AMBER) assess conformational flexibility and validate puckering parameters derived from Cremer-Pople coordinates .

Q. What strategies are effective for analyzing the stereochemical outcomes of pyrrolidine derivatives, particularly when multiple chiral centers are present?

- Methodological Answer : Use X-ray crystallography to assign absolute configurations via Flack/Hooft parameters. For solution-phase analysis, chiral shift reagents (e.g., Eu(hfc)₃) in NMR or chiral HPLC (e.g., Daicel Chiralpak columns) separate enantiomers. Polarimetry and electronic circular dichroism (ECD) correlate experimental optical rotations with computed spectra (e.g., TDDFT) to resolve ambiguities .

Q. How can ring puckering and conformational dynamics of the pyrrolidine ring be quantified in solution and solid states?

- Methodological Answer :

- Solid State : Cremer-Pople puckering parameters (θ, φ) derived from crystallographic data quantify non-planarity. For example, θ > 20° indicates significant puckering.

- Solution State : NOESY NMR detects through-space correlations between axial/equatorial protons to infer ring conformation. Variable-temperature NMR (e.g., 298–343 K) probes ring-flipping barriers .

Q. What are the best practices for handling hygroscopic or thermally sensitive derivatives during synthesis and characterization?

- Methodological Answer : Conduct reactions under inert atmospheres (N₂/Ar) using anhydrous solvents (e.g., THF over molecular sieves). For hygroscopic intermediates, lyophilization or storage in vacuo prevents moisture uptake. Low-temperature SCXRD (e.g., 100 K) minimizes thermal motion artifacts in crystals. TGA-DSC analysis identifies decomposition thresholds to guide safe handling .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer : Re-optimize computational models using higher basis sets (e.g., 6-311++G**) or solvent-correction methods (e.g., PCM for NMR). Cross-validate with alternative techniques: For example, if DFT-predicted IR peaks mismatch, use Raman spectroscopy to confirm vibrational modes. Bayesian statistics (e.g., Monte Carlo error analysis) quantifies uncertainty in crystallographic refinements .

Q. What advanced techniques can elucidate reaction mechanisms involving this compound, such as unexpected byproduct formation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.